
Trichloro(3-methylphenyl)silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trichloro(3-methylphenyl)silane is an organosilicon compound with the chemical formula C7H7Cl3Si. It is a colorless liquid that is primarily used as an intermediate in the synthesis of various silicon-based materials. This compound is known for its reactivity, particularly in the formation of siloxane polymers, which are widely used in industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Trichloro(3-methylphenyl)silane can be synthesized through the direct chlorination of 3-methylphenylsilane. The reaction typically involves the use of chlorine gas in the presence of a catalyst such as aluminum chloride. The reaction is carried out under controlled conditions to ensure the selective formation of the trichlorosilane derivative.
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of high-temperature reactors and continuous flow systems to maximize yield and efficiency. The process may also include purification steps such as distillation to remove impurities and obtain a high-purity product.
Types of Reactions:
Hydrolysis: this compound undergoes hydrolysis in the presence of water, leading to the formation of silanols and hydrochloric acid.
Alcoholysis: The compound reacts with alcohols to form alkoxysilanes and hydrochloric acid.
Reduction: Reduction reactions with alkali metals can produce highly crosslinked materials.
Common Reagents and Conditions:
Hydrolysis: Water is the primary reagent, and the reaction is typically carried out at room temperature.
Alcoholysis: Alcohols such as methanol or ethanol are used, often in the presence of a catalyst.
Reduction: Alkali metals like sodium or potassium are used under an inert atmosphere to prevent unwanted side reactions.
Major Products:
Hydrolysis: Silanols and hydrochloric acid.
Alcoholysis: Alkoxysilanes and hydrochloric acid.
Reduction: Crosslinked silicon-based materials.
Wissenschaftliche Forschungsanwendungen
Trichloro(3-methylphenyl)silane has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of various organosilicon compounds and siloxane polymers.
Biology: The compound is utilized in the modification of surfaces for biological assays and the development of biosensors.
Industry: this compound is used in the production of coatings, adhesives, and sealants due to its ability to form strong chemical bonds with various substrates.
Wirkmechanismus
The reactivity of trichloro(3-methylphenyl)silane is primarily due to the presence of the trichlorosilane group, which can undergo various chemical transformations. The compound can form strong bonds with oxygen, nitrogen, and carbon atoms, making it a versatile intermediate in organic synthesis. The molecular targets and pathways involved in its reactions include the formation of siloxane bonds and the generation of hydrochloric acid as a byproduct.
Vergleich Mit ähnlichen Verbindungen
Trichlorosilane (HSiCl3): A simpler analog used in the production of ultrapure silicon.
Methyltrichlorosilane (CH3SiCl3): Used in the synthesis of siloxane polymers and as a precursor for other organosilicon compounds.
Phenyltrichlorosilane (C6H5SiCl3): Utilized in the production of silicone resins and coatings.
Uniqueness: Trichloro(3-methylphenyl)silane is unique due to the presence of the 3-methylphenyl group, which imparts specific reactivity and properties to the compound. This makes it particularly useful in applications where tailored chemical functionality is required.
Eigenschaften
CAS-Nummer |
13688-75-0 |
|---|---|
Molekularformel |
C7H7Cl3Si |
Molekulargewicht |
225.6 g/mol |
IUPAC-Name |
trichloro-(3-methylphenyl)silane |
InChI |
InChI=1S/C7H7Cl3Si/c1-6-3-2-4-7(5-6)11(8,9)10/h2-5H,1H3 |
InChI-Schlüssel |
ZVTYRRCQYLUFEZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC=C1)[Si](Cl)(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



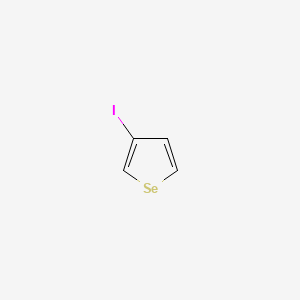

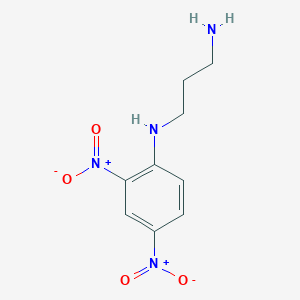

![2-[(Dimethylcarbamothioyl)sulfanyl]-2-methylpropanoic acid](/img/structure/B14710323.png)



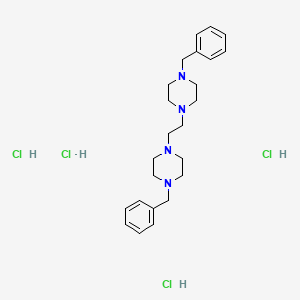
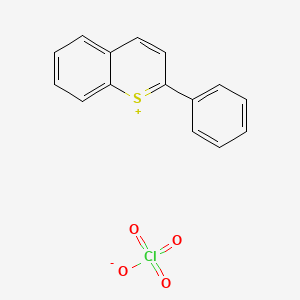
![4-Bromo-6-{[(2-hydroxyethyl)amino]methylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14710375.png)
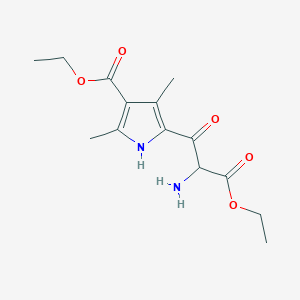
![N-[(Trimethylsilyl)methyl]octadecan-1-amine](/img/structure/B14710389.png)
